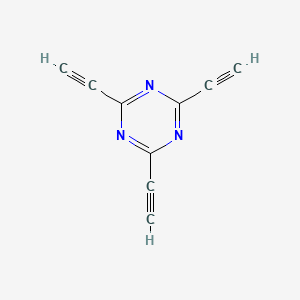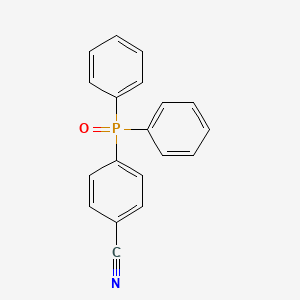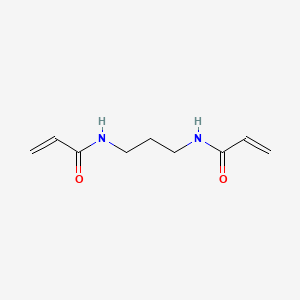
n,n'-(Propane-1,3-diyl)diacrylamide
Übersicht
Beschreibung
N,N’-(Propane-1,3-diyl)diacrylamide is a chemical compound with the CAS Number 4887-13-2 . It is also known by other synonyms such as 1,3-bisacrylamido propane and propylene bis acrylamide .
Physical and Chemical Properties Analysis
N,N’-(Propane-1,3-diyl)diacrylamide appears as a white solid with a melting point of 107°C . It is highly soluble in water and easily soluble in hydrophilic solvents such as methanol and ethanol . It also exhibits excellent hydrolysis resistance in acidic to basic aqueous solutions .Wissenschaftliche Forschungsanwendungen
Dental Applications
N,N'-(Propane-1,3-diyl)diacrylamide and related methacrylamide monomers have been utilized in dental applications. A study by Rodrigues et al. (2019) focused on synthesizing these monomers for hydrolytic stable adhesive systems in dentistry. The thermal polymerization kinetics of these monomers were investigated, indicating their potential as effective components in dental materials (Rodrigues et al., 2019).
Synthesis of Functionalized Derivatives
Azizi and Khalili (2020) explored the synthesis of functionalized derivatives involving this compound. They prepared novel N,N'-(2-(arylsulfonamido)propane-1,3-diyl)bis(N-allylarylsulfonamide) derivatives using a catalyst-free condition. This synthesis method opens avenues for creating various functionalized compounds for different applications (Azizi & Khalili, 2020).
Chemoselective Acetalization
Karimi, Hazarkhani, and Maleki (2005) conducted a study on the chemoselective acetalization of carbonyl compounds using silylated diols, including 1,3-bistrimethylsiloxy propane. Their findings contribute to the understanding of how this compound derivatives could be used in the conversion of various carbonyl compounds under neutral aprotic conditions (Karimi et al., 2005).
Coordination Chemistry and Luminescence Properties
Vallejos et al. (2016) explored the self-assembly of coordination compounds using propane-1,3-diyl bis(pyridine-carboxylate) ligands with Ag(I) and Cu(I) ions. This research highlights the potential of this compound derivatives in forming diverse structures with luminescent properties, useful in coordination chemistry [(Vallejos et al., 2016)](https://consensus.app/papers/selfassembly-discrete-metallocycles-versus-vallejos/98652a9a6bf45ee6b2aa9bafd70e85aa/?utm_source=chatgpt).
Catalysis in Organic Synthesis
A study by Bigler et al. (2016) demonstrated the use of this compound derivatives in catalysis. They developed chiral macrocycles, including a propane-1,3-diyl analogue, for use in iron-based catalysts. This research indicates the compound's role in facilitating enantioselective transfer hydrogenation in organic synthesis, showcasing its versatility in catalytic applications (Bigler et al., 2016).
Studies in Fluidity and Phase Transitions
Zachariasse, Kühnle, and Weller (1980) utilized 1,3-di(1-pyrenyl)propane, a derivative of this compound, to probe fluidity changes and phase transitions in phosphatidylcholine bilayers. Their work provides insights into the biophysical applications of these compounds, particularly in understanding the properties of lipid membranes (Zachariasse et al., 1980).
Eigenschaften
IUPAC Name |
N-[3-(prop-2-enoylamino)propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)10-6-5-7-11-9(13)4-2/h3-4H,1-2,5-7H2,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQRYIOSVPEUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-13-2 | |
| Record name | N,N-`Bisacrylamido-1,3-propan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


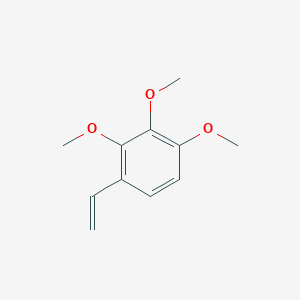

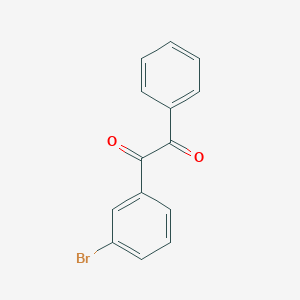




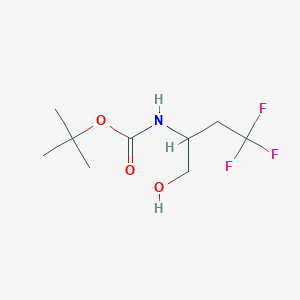
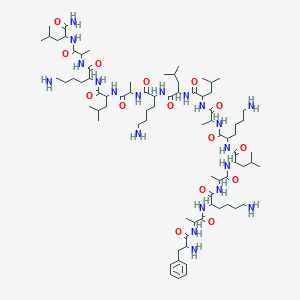

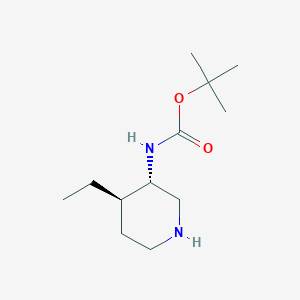
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3393763.png)
